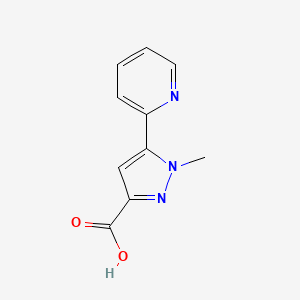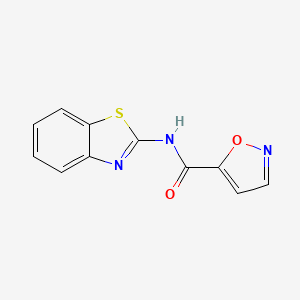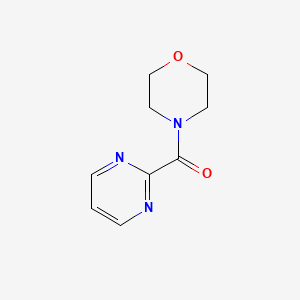
1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
1-Methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, also known as MPPCA, is a small molecule compound with a variety of potential applications in scientific research. It is a member of the pyrazole family, which is a type of heterocyclic aromatic compound containing five atoms in a ring structure. MPPCA has been used in various areas of biochemistry, physiology, and pharmacology, and has been shown to have a wide range of effects on biological processes.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Characterization : Research has led to the synthesis of new pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, which have been characterized using NMR, IR spectroscopies, and HRMS analyses. These compounds were also examined through X-ray diffraction and compared to density-functional-theory (DFT) calculations (Shen et al., 2012).
Chemical Reactions and Mechanisms
- Functionalization Reactions : Studies have focused on the reactions of pyrazole-3-carboxylic acid with various compounds, yielding different products and insights into reaction mechanisms. For instance, 1H-pyrazole-3-carboxylic acid was converted into corresponding carboxamides and carboxylates, providing insights into the reaction mechanisms (Yıldırım et al., 2005).
Coordination Chemistry
- Coordination Complexes : Novel pyrazole-dicarboxylate acid derivatives have been synthesized and their coordination/chelation and crystallization properties with various metal ions have been studied. These studies include the synthesis of mononuclear CuII/CoII coordination complexes (Radi et al., 2015).
Sensor Development
- Chemosensors : A probe based on a pyridine–pyrazole system was developed for the sensitive detection of Al3+ ions. This chemosensor displays a dramatic switch-on response to Al3+, allowing for the real-time detection of Al3+ in living cells (Naskar et al., 2018).
Molecular Docking Studies
- Molecular Docking and Antimicrobial Activity : Various derivatives of pyrazole have been synthesized and subjected to molecular docking studies to predict binding interactions with target proteins. These studies include examining the antimicrobial and antimycobacterial activity of these compounds (Reddy et al., 2022).
Photophysical Studies
- Photoreactions and Luminescence : Studies on compounds like 2-(1H-pyrazol-5-yl)pyridine and its derivatives have revealed their ability to exhibit different types of photoreactions, such as excited-state intramolecular and intermolecular proton transfers. These studies contribute to understanding the dual luminescence and kinetic coupling of fluorescence bands in these compounds (Vetokhina et al., 2012).
Magnetic Studies
- Magnetic Properties : Research on 2,6-di(pyrazol-1-yl)pyridine derivatives with various tether groups has shown that the iron(II) complexes of these ligands exhibit gradual thermal spin-crossover in solid state. This research is significant in understanding the spin states and magnetic properties of these complexes (Berdiell et al., 2021).
Propriétés
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(6-8(12-13)10(14)15)7-4-2-3-5-11-7/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTJXHCOODAVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methoxyethyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517704.png)
![N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517715.png)
![N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517721.png)
![N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517726.png)
![N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6517741.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6517747.png)
![2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6517750.png)



![7-bromo-2-(4-bromophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517776.png)
![7-bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517777.png)
![9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517783.png)
![7-bromo-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517796.png)